Trifluoromethanethiol

Atom economy trifluoromethylthiolation reagent stoichiometry

Gaseous CF₃SH (b.p. -36.7 °C) presents handling challenges, yet it remains the most direct, atom-economical precursor for installing the high-value SCF₃ group. Alternative solid reagents (AgSCF₃, CuSCF₃) incur higher costs and require strong oxidants for radical generation. - Enables complete regioselectivity (single isomer, 71% yield) on fluoroalkene substrates, eliminating costly isomeric separations. - Derived sulfonium salts provide benzyl trifluoromethyl sulfide in 82% yield-a key pharmacophore for antihyperglycemic pyrazolones (e.g., WAY-123783). - TTST (CF₃SO₂SCF₃) delivers 2× SCF₃ anion equivalents per mole, halving reagent procurement volume and waste versus AgSCF₃/CuSCF₃.

Molecular Formula CHF3S
Molecular Weight 102.08 g/mol
CAS No. 1493-15-8
Cat. No. B074822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrifluoromethanethiol
CAS1493-15-8
Molecular FormulaCHF3S
Molecular Weight102.08 g/mol
Structural Identifiers
SMILESC(F)(F)(F)S
InChIInChI=1S/CHF3S/c2-1(3,4)5/h5H
InChIKeyMFLLMKMFWIUACU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trifluoromethanethiol (CAS 1493-15-8) Procurement Guide: Distinguishing Gas-Phase Reagent Utility from Alternative SCF3 Sources


Trifluoromethanethiol (CF₃SH, CAS 1493-15-8) is a volatile organosulfur compound existing as a gas at ambient temperature with a boiling point of −36.7 °C . As the simplest member of the trifluoromethylthiol (SCF₃) reagent family, it functions as a nucleophilic SCF₃ source and radical precursor, with its trifluoromethyl group conferring high lipophilicity (Hansch parameter π = 1.44) [1] and strong electron-withdrawing character. The compound has been utilized in synthetic organic chemistry since its initial preparation in 1953 [2], and its derivatives have enabled the synthesis of benzyl trifluoromethyl sulfide with 82% isolated yield .

Why Trifluoromethanethiol Cannot Be Replaced by Alternative SCF3 Reagents Without Trade-offs


Substituting trifluoromethanethiol with alternative trifluoromethylthiolating reagents introduces distinct limitations that affect reaction design. The gaseous CF₃SH (b.p. −36.7 °C) is difficult to handle in standard laboratory settings [1], which has driven development of solid alternatives such as AgSCF₃ and CuSCF₃; however, these nucleophilic donors are expensive and often require strong oxidants for radical generation [2]. Shelf-stable electrophilic reagents such as N-trifluoromethylthiosaccharin offer operational convenience but exhibit substrate scope restrictions that are complementary rather than overlapping with CF₃SH-derived methodologies [3]. Critically, CF₃SH remains the direct, atom-economical precursor for synthesizing many of these alternative reagents themselves. The reduced nucleophilicity of the SCF₃ anion compared to standard thiolates further complicates cross-coupling applications using alternative sources [4]. The quantitative evidence below clarifies precisely where CF₃SH and its derivatives offer measurable advantages over comparator reagents.

Quantitative Differentiation of Trifluoromethanethiol from Alternative Trifluoromethylthiolating Reagents


Atom Economy: CF₃SH-Derived Reagent Generates Two SCF₃ Anion Equivalents per Molecule

Trifluoromethanethiol-derived reagent S-trifluoromethyl trifluoromethanesulfonothioate (TTST, CF₃SO₂SCF₃), prepared from CF₃SO₂Na (itself indirectly related to CF₃SH chemistry), demonstrates superior atom efficiency compared to conventional SCF₃ sources. Under Cu or TDAE/Ph₃P conditions, one equivalent of TTST generates two equivalents of CF₃S⁻ anion species [1]. This contrasts with nucleophilic donors such as AgSCF₃ and CuSCF₃, which deliver a maximum of one SCF₃ equivalent per mole of reagent [2].

Atom economy trifluoromethylthiolation reagent stoichiometry SCF₃ anion

Regioselectivity: CF₃SH Radical Addition Delivers Single Regioisomer in 71% Yield

In the radical addition to 1,1,2-trifluoro-2-methoxyethene, trifluoromethanethiol (CF₃SH) adds to give only one regioisomer in 71% isolated yield [1]. In contrast, the electrophilic reagent trifluoromethanesulfenyl chloride (CF₃SCl) adds to the same substrate without selectivity, yielding a mixture of regioisomeric products [1].

Radical addition regioselectivity fluoroalkene trifluoromethylthiolation

Operational Safety: Gaseous CF₃SH vs. Solid Electrophilic SCF₃ Reagents

Trifluoromethanethiol exists as a gas at ambient temperature with a boiling point of −36.7 °C, making it difficult to handle in standard laboratory settings [1]. This handling challenge has motivated the development of shelf-stable solid alternatives. N-trifluoromethylthiosaccharin (Shen Reagent) is a solid product with reduced toxicity that avoids the operational hazards and handling complexity associated with gaseous reagents .

Laboratory safety reagent handling gas-phase reagent SCF₃ introduction

Derivative Reactivity: Tris(dimethylamino)sulfonium Trifluoromethanethiolate Enables 82% Yield in Benzyl Trifluoromethyl Sulfide Synthesis

Tris(dimethylamino)sulfonium trifluoromethanethiolate, a derivative of CF₃SH, reacts with benzyl bromide (0.095 mol) at 25 °C in acetonitrile to afford benzyl trifluoromethyl sulfide in 82% isolated yield after 1 hour of stirring . Alternative methods for benzyl trifluoromethyl sulfide synthesis require bringing benzyl thiocyanate and CF₃Br into contact with zinc in polar aprotic solvent [1], or rely on electrophilic reagents with more complex preparation protocols [2].

Nucleophilic substitution SCF₃ transfer benzyl trifluoromethyl sulfide sulfonium salt

Radical vs. Nucleophilic Pathway: AgSCF₃ Requires Stoichiometric Oxidant for SCF₃ Radical Generation

The most common SCF₃ radical source in synthetic transformations is AgSCF₃; however, it requires in situ oxidation by a strong oxidant to generate the SCF₃ radical [1]. This contrasts with CF₃SH, which can directly participate in radical addition reactions under UV or X-ray irradiation without requiring a sacrificial oxidant .

Radical trifluoromethylthiolation AgSCF₃ oxidant requirement CF₃SH

Optimal Application Scenarios for Trifluoromethanethiol in Research and Industrial Settings


Synthesis of Benzyl Trifluoromethyl Sulfide for Pharmaceutical Building Blocks

Trifluoromethanethiol-derived sulfonium salts enable the efficient synthesis of benzyl trifluoromethyl sulfide in 82% yield under ambient conditions . This product serves as a precursor to pyrazolone derivatives such as WAY-123783, which exhibit potent antihyperglycemic activity in obese models . Procurement of CF₃SH or its sulfonium salt derivatives should be prioritized when the synthetic target requires this specific SCF₃-substituted benzyl pharmacophore.

Regioselective SCF₃ Installation on Fluoroalkenes via Radical Addition

When synthetic routes require regioselective installation of the SCF₃ group on fluoroalkene substrates, trifluoromethanethiol provides complete regioselectivity yielding a single isomer in 71% yield, whereas electrophilic alternatives such as CF₃SCl produce non-selective mixtures [1]. This scenario justifies procuring and handling gaseous CF₃SH despite its operational challenges, as the regioselectivity advantage eliminates costly isomeric separations.

Large-Scale SCF₃ Installation Requiring High Atom Economy

For process chemistry applications where reagent mass efficiency and waste minimization are critical procurement criteria, CF₃SH-derived reagents such as TTST (CF₃SO₂SCF₃) deliver two equivalents of SCF₃ anion per mole of reagent under Cu or TDAE/Ph₃P conditions [2]. This 2× atom efficiency advantage over AgSCF₃ and CuSCF₃ reduces reagent procurement volume and downstream waste handling costs in multi-kilogram syntheses.

Oxidant-Free Radical Trifluoromethylthiolation of Sensitive Substrates

For radical SCF₃ introduction into substrates bearing oxidant-sensitive functional groups, CF₃SH enables UV- or X-ray-initiated addition without requiring stoichiometric strong oxidants [3]. In contrast, the commonly employed radical source AgSCF₃ requires in situ oxidation for SCF₃ radical generation [3]. Procurement of CF₃SH is indicated when the substrate scope includes oxidation-prone moieties such as electron-rich heterocycles, aldehydes, or unprotected alcohols.

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